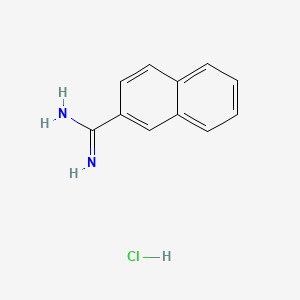

2-Naphthimidamide hydrochloride

Descripción general

Descripción

2-Naphthimidamide hydrochloride is a chemical compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 . It is used in research .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. Chemical reactions can be influenced by various factors including temperature, pressure, and the presence of other chemicals .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight and molecular formula . Other properties such as boiling point, density, and solubility can be determined using various physicochemical analysis techniques .Aplicaciones Científicas De Investigación

Ophthalmology Applications

2-Naphthimidamide hydrochloride, under the name naphazoline hydrochloride, has been explored for its potential in ophthalmology. Hurwitz and Thompson (1950) discovered its value as an ocular decongestant after conducting a series of experiments to determine its effects on intraocular tension, pupillary size, accommodation, and the status of ocular blood vessels (Hurwitz & Thompson, 1950).

Anticonvulsant Activity

Walker, Wallach, and Hirschfeld (1981) identified anticonvulsant activity in a range of 1-(naphthylalkyl)-1H-imidazoles, including derivatives of this compound. They noted that certain functional groups in these compounds, especially small oxygen functions, can result in a high therapeutic index between anticonvulsant and depressant activity. One such compound, 1-(2-naphthoylmethyl)imidazole hydrochloride, was under development for human testing due to its potent anticonvulsant properties (Walker, Wallach, & Hirschfeld, 1981).

Allelochemical Stress Study in Algae

Qian et al. (2009) conducted a study on the effects of N-phenyl-2-naphthylamine, a compound related to this compound, on aquatic unicellular algae Chlorella vulgaris. Their study provided insights into how exposure to this allelochemical triggered oxidative damage and inhibited photosynthesis in the algae, demonstrating its potential for environmental impact studies (Qian et al., 2009).

Application in Mass Spectrometry Imaging

1,5-Diaminonaphthalene hydrochloride, a related compound, was used by Liu et al. (2014) in mass spectrometry imaging of small molecules in tissues. This study highlights its application in biomedical research for elucidating metabolic mechanisms during pathological progression, showcasing the utility of naphthimidamide derivatives in advanced analytical techniques (Liu et al., 2014).

Trypsin Inhibitors Design

Xiao Yu-la (2015) synthesized various naphthylbenzylamidine protease inhibitors, including derivatives of this compound. These compounds were designed for inhibitory activities against trypsin, demonstrating potential pharmaceutical applications (Xiao Yu-la, 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

naphthalene-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2.ClH/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H3,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXALCCFUFBKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid](/img/structure/B3104688.png)

![4-[(2,5-dichlorophenoxy)methyl]benzoic Acid](/img/structure/B3104691.png)

![4-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B3104698.png)

![4-[(3,5-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104703.png)

![4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid](/img/structure/B3104710.png)

![4-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B3104718.png)

![3-Azatricyclo[4.2.2.0(2)]decan-4-one](/img/structure/B3104719.png)

![tert-butyl 2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)acetate](/img/structure/B3104765.png)